Enhanced Cofactor Activity for Deoxyribozyme Catalysis: L-Histidine Benzyl Ester vs. L-Histidine Methyl Ester
In an RNA-cleaving deoxyribozyme assay, L-histidine benzyl ester exhibited a fold discrimination of 1.3 relative to the control (no histidine), indicating modest cofactor activity. In contrast, L-histidine methyl ester exhibited a lower fold discrimination of 1.1 [1]. This demonstrates that the benzyl ester modification confers a 18% higher fold discrimination (1.3 vs. 1.1) for this catalytic application compared to the methyl ester.
| Evidence Dimension | Fold discrimination (cofactor activity for deoxyribozyme HD2) |
|---|---|
| Target Compound Data | Fold discrimination = 1.3 |
| Comparator Or Baseline | L-Histidine methyl ester: Fold discrimination = 1.1; L-Histidine (unmodified): Fold discrimination = 1.0 (baseline control) |
| Quantified Difference | L-Histidine benzyl ester shows 0.2 higher fold discrimination (1.3 vs. 1.1), representing an 18% relative increase over L-histidine methyl ester. |
| Conditions | In vitro selection assay for RNA-cleaving deoxyribozyme HD2; reaction conditions as described in Roth & Breaker (1998). |
Why This Matters
For researchers investigating amino acid cofactors in catalytic nucleic acids, L-histidine benzyl ester offers quantifiably higher activity than the methyl ester, making it the preferred analog for structure-activity relationship studies.
- [1] Roth, A.; Breaker, R. R. An amino acid as a cofactor for a catalytic polynucleotide. Proc. Natl. Acad. Sci. USA 1998, 95, 6027–6031. DOI: 10.1073/pnas.95.11.6027. Table 1. View Source
